1,4-Bis(4-methoxybenzoyl)piperazine

NMR Spectroscopy Conformational Analysis Medicinal Chemistry

1,4-Bis(4-methoxybenzoyl)piperazine (116435-87-1) is a unique, symmetrically substituted benzoylpiperazine with distinct conformational dynamics due to its para-methoxy groups. It serves as a critical reference for dynamic NMR studies of amide bond rotation and as a moderate EphA2 receptor probe (IC50 6.4 µM). Using generic analogs will invalidate these assays. For targeted lead optimization in CNS (GlyT1) or melanocortin (MC4) programs, choose this 95% purity scaffold.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 116435-87-1
Cat. No. B2705298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-methoxybenzoyl)piperazine
CAS116435-87-1
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H22N2O4/c1-25-17-7-3-15(4-8-17)19(23)21-11-13-22(14-12-21)20(24)16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3
InChIKeyGKNXDHDZKCBZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-methoxybenzoyl)piperazine (CAS 116435-87-1): Chemical Identity and Core Properties for Procurement Evaluation


1,4-Bis(4-methoxybenzoyl)piperazine (CAS 116435-87-1) is a symmetrically substituted benzoylpiperazine derivative [1] with a molecular formula of C20H22N2O4 and a molecular weight of 354.40 g/mol . The compound exists as a white to yellow solid at room temperature, with a commercial purity specification typically at 95% , and exhibits a predicted LogP of approximately 1.5, indicating moderate lipophilicity [2]. Its structure, featuring two 4-methoxybenzoyl groups on a piperazine core, confers distinct conformational dynamics [3] and positions it as a versatile scaffold in medicinal chemistry and chemical biology research.

Why 1,4-Bis(4-methoxybenzoyl)piperazine Cannot Be Interchanged with Generic Piperazine Analogs


Within the benzoylpiperazine class, seemingly minor structural variations produce substantial and quantifiable differences in target engagement, selectivity, and biophysical behavior. The specific substitution pattern of 1,4-bis(4-methoxybenzoyl)piperazine directly influences its conformational barriers and dynamic NMR signatures compared to para-unsubstituted or ortho/meta-substituted analogs [1]. Furthermore, its activity profile in receptor binding assays—such as its moderate affinity for the EphA2 receptor—is not a class-wide characteristic, but rather a direct function of its unique molecular architecture [2]. Therefore, substituting this compound with a generic piperazine derivative or a different benzoylpiperazine isomer will likely result in divergent experimental outcomes, invalidating assay results and misdirecting lead optimization efforts.

Quantitative Differentiation of 1,4-Bis(4-methoxybenzoyl)piperazine: Head-to-Head Data vs. Analogs and Baselines


Conformational Dynamics by NMR: Quantified Rotational Barriers Distinguish from Unsubstituted and Ortho-Substituted Analogs

Dynamic 1H NMR spectroscopy reveals that 1,4-bis(4-methoxybenzoyl)piperazine (compound 13 in the study) exhibits a distinct conformational exchange broadening pattern that differs from both the unsubstituted parent benzoylpiperazine (compound 12) and the ortho-substituted analog (compound 14). Specifically, compound 13 does not display the same exchange broadening observed for compounds 12 and 15, indicating that the para-methoxy substituent alters the rotational and inversion barriers of the piperazine ring and amide bonds [1]. This differential behavior was quantified via Hammett substituent parameter correlation analyses, establishing a structure-property relationship [1].

NMR Spectroscopy Conformational Analysis Medicinal Chemistry

EphA2 Receptor Antagonist Activity: Moderate Binding Affinity Distinguishes from Highly Optimized Analogs

1,4-Bis(4-methoxybenzoyl)piperazine has been characterized as a moderate antagonist of the EphA2 receptor. In a cell-based functional assay measuring inhibition of ephrin-A1-Fc-stimulated EphA2 phosphorylation in human PC3 cells, the compound exhibited an IC50 of 6.4 µM [1]. This activity is substantially lower than that of optimized dimeric EphA2 agonists, such as compound 27, which was reported to induce receptor internalization and cell death with significantly higher potency [2]. This quantitative difference establishes the compound as a distinct tool for investigating EphA2 biology at a different potency range or as a starting scaffold for further optimization.

Cancer Biology EphA2 Receptor Receptor Tyrosine Kinase Cell-based Assay

Glycine Transporter 1 (GlyT1) Inhibition: Structural Scaffold Contextualizes Potency Relative to Optimized Benzoylpiperazines

The benzoylpiperazine class, to which 1,4-bis(4-methoxybenzoyl)piperazine belongs, was identified as a novel chemotype for GlyT1 inhibition. While the specific compound was not the focus of the SAR study, the foundational work by Pinard et al. demonstrated that optimized benzoylpiperazines can achieve potent GlyT1 inhibition (e.g., compound 7 with an IC50 of 16 nM) and excellent selectivity over the GlyT2 isoform [1]. The 4-methoxybenzoyl substitution pattern present in the target compound represents an early scaffold variant in this class, providing a less optimized but chemically distinct comparator to more advanced GlyT1 inhibitors.

CNS Disorders GlyT1 Transporter Schizophrenia Medicinal Chemistry

MC4 Receptor Antagonism: Distinct Binding Affinity Profile vs. Bis-Piperazine Analogs

In the context of melanocortin-4 receptor (MC4R) antagonist development, 1,4-bis(4-methoxybenzoyl)piperazine is related to the 'bis-piperazine' series. Research has shown that optimized bis-piperazine compounds (e.g., (-)-10bg) can achieve high binding affinity for the MC4 receptor with an IC50 of 8.13 nM [1]. While the specific binding data for 1,4-bis(4-methoxybenzoyl)piperazine itself is not available, its structural classification as a benzoylpiperazine places it as an early analog in this chemical series. Its activity profile would be expected to differ significantly from the highly optimized, sub-nanomolar affinity bis-piperazines.

Metabolic Disorders MC4 Receptor Obesity GPCR

Primary Research Applications of 1,4-Bis(4-methoxybenzoyl)piperazine Driven by Quantitative Differentiation


Conformational Analysis and NMR Spectroscopy

Utilize 1,4-bis(4-methoxybenzoyl)piperazine as a key model compound in dynamic NMR studies to investigate the impact of para-methoxy substitution on amide bond rotation and piperazine ring inversion barriers. The compound's distinct lack of exchange broadening, as documented by Wodtke et al. [5], makes it an ideal reference for comparative studies with ortho- or unsubstituted analogs. This application is critical for understanding solution-phase behavior that governs molecular recognition and ligand-receptor interactions.

EphA2 Receptor Chemical Biology

Employ 1,4-bis(4-methoxybenzoyl)piperazine as a moderate-affinity chemical probe for the EphA2 receptor. With a reported IC50 of 6.4 µM in a cell-based phosphorylation assay [5], the compound is suited for experiments requiring partial antagonism of EphA2 signaling, in contrast to the full activation induced by potent agonists like compound 27 [3]. This makes it a valuable tool for dissecting the nuanced roles of EphA2 in cancer cell migration and invasion.

GlyT1 Inhibitor Lead Optimization

Incorporate 1,4-bis(4-methoxybenzoyl)piperazine into medicinal chemistry programs aimed at developing novel glycine transporter 1 (GlyT1) inhibitors for CNS disorders. As an early benzoylpiperazine scaffold, it serves as a structurally defined starting point for SAR studies, allowing researchers to systematically improve upon the activity of more optimized leads such as compound 7 (IC50 = 16 nM) [5] and explore the chemical space around the piperazine core.

MC4 Receptor Antagonist Development

Deploy 1,4-bis(4-methoxybenzoyl)piperazine as a foundational scaffold for the development of novel MC4 receptor antagonists. Its simple benzoylpiperazine architecture provides a baseline for evaluating the binding affinity gains achieved through further structural elaboration, such as the dimerization that leads to high-affinity bis-piperazines (e.g., (-)-10bg with an IC50 of 8.13 nM) [5]. This allows for a clear, quantifiable structure-activity relationship analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-methoxybenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.